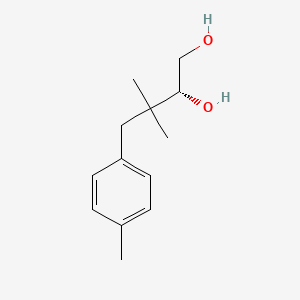
(3S)-Tridec-1-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-Tridec-1-YN-3-OL is an organic compound characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the S-configuration. This compound is part of the alkyne family and has significant applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Tridec-1-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: The alkyne undergoes hydroxylation to introduce the hydroxyl group at the third carbon atom. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxylation process efficiently.
Catalysts: Employing catalysts that are cost-effective and provide high yields.
Continuous Flow Systems: Implementing continuous flow systems to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-Tridec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond using appropriate reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
(3S)-Tridec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-Tridec-1-YN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyl group and triple bond allow it to interact with enzymes and other proteins.
Pathways: It can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparaison Avec Des Composés Similaires
(3R)-Tridec-1-YN-3-OL: The enantiomer of (3S)-Tridec-1-YN-3-OL with different stereochemistry.
Tridec-1-YN-3-OL: The racemic mixture containing both (3S) and (3R) forms.
Other Alkynes: Compounds with similar alkyne structures but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Propriétés
Numéro CAS |
649561-40-0 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(3S)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3/t13-/m1/s1 |
Clé InChI |
NBXOZWAKVAGNDB-CYBMUJFWSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H](C#C)O |
SMILES canonique |
CCCCCCCCCCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



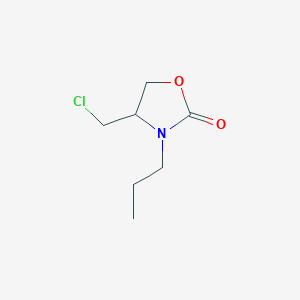
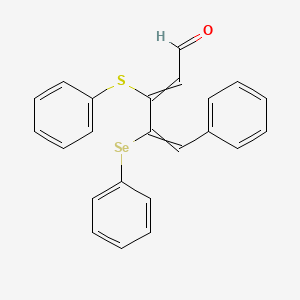
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)
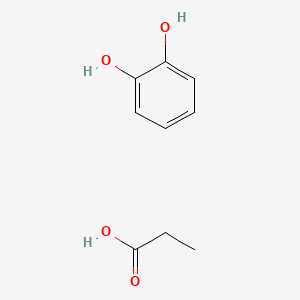
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)
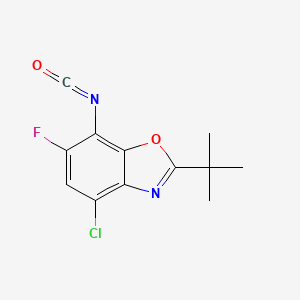
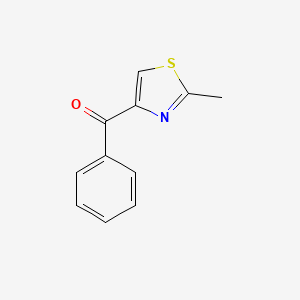
![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
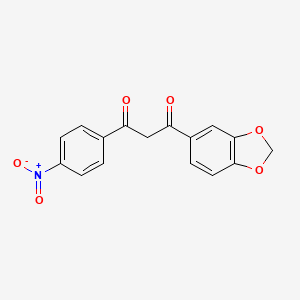
![1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-](/img/structure/B12593063.png)
propanedinitrile](/img/structure/B12593072.png)

